molecular formula C13H13N3O4 B2494578 methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1370598-60-9

methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2494578
CAS RN: 1370598-60-9
M. Wt: 275.264
InChI Key: UZUVEWWPIIKKFA-UHFFFAOYSA-N
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Description

The compound "methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is part of a broader family of triazole derivatives, which are of significant interest due to their wide range of applications in medicinal chemistry and materials science. Triazoles are known for their versatile chemical properties, enabling them to participate in various chemical reactions and bind to different biological targets.

Synthesis Analysis

Synthesis of related triazole derivatives often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a part of the click chemistry paradigm due to its high efficiency and selectivity. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, structurally similar to the compound , have been synthesized through CuAAC, showcasing the method's utility in generating complex triazole structures with potential biological activities (Stefely et al., 2010).

Molecular Structure Analysis

Triazole derivatives demonstrate a range of molecular conformations influenced by their substitution patterns. The crystal and molecular structures of triazole derivatives, such as the ones studied by Boechat et al. (2010), reveal considerable delocalization of π-electron density within the triazole ring and various supramolecular interactions in the solid state, highlighting the significance of molecular structure in determining the physical and chemical properties of these compounds (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole rings can undergo numerous chemical reactions, including N-alkylation, acetylation, and oxidation. These reactions modify the triazole core's electronic and steric properties, affecting its reactivity and interaction with biological targets. For example, acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to various acetylated products, demonstrating the triazole ring's reactivity towards acetylating agents (Dzygiel et al., 2004).

Scientific Research Applications

Synthesis and Application in Fluorescent Whitening

A study by Rangnekar and Tagdiwala (1986) discussed the synthesis of pyrazolo[3,4-d]-1,2,3-triazoles, which are structurally similar to the compound . These derivatives were utilized as fluorescent whiteners on polyester fibers, exhibiting excellent results. This suggests potential application of similar compounds in industrial dyeing and fabric treatment processes Rangnekar & Tagdiwala, 1986.

Antimicrobial and Antifungal Properties

Pandya et al. (2019) synthesized a library of compounds including 1H-benzo[d][1,2,3] triazole derivatives, which demonstrated significant in vitro antibacterial and antifungal activities. This highlights the potential of similar triazole derivatives in the development of new antimicrobial agents Pandya et al., 2019.

Application in Anticancer Activity

Kaczor et al. (2013) conducted a study on 1,2,4-triazole derivatives, exploring their anticancer activity through molecular docking to the EGFR kinase domain. The research indicates the possibility of triazole derivatives, like the compound , being potential candidates for anticancer drugs Kaczor et al., 2013.

Crystal and Molecular Structure Analysis

Boechat et al. (2010) studied the crystal and molecular structures of triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, revealing important aspects of their electron density and molecular interactions. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various fields Boechat et al., 2010.

Beta-Lactamase Inhibitory Properties

Research by Micetich et al. (1987) on triazolyl derivatives demonstrated potent inhibition of bacterial beta-lactamases. These findings suggest that similar compounds, including the specified triazole derivative, could be explored for their beta-lactamase inhibitory properties, contributing to antibiotic effectiveness Micetich et al., 1987.

properties

IUPAC Name

methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(13(17)18-2)14-15-16(8)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVEWWPIIKKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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